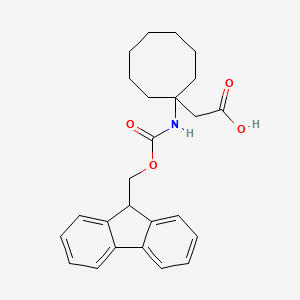

N-Fmoc-2-(1-aminocyclooctyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

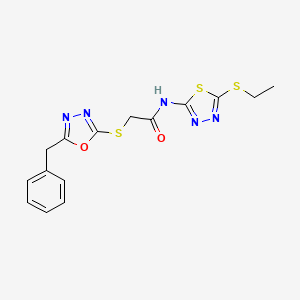

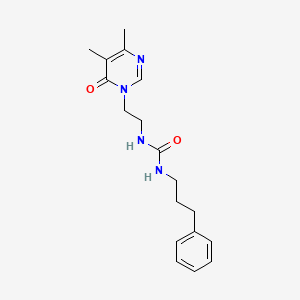

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is a chemical compound with the molecular formula C25H29NO4 . It is used for research purposes.

Molecular Structure Analysis

The molecule contains a total of 59 atoms, including 29 Hydrogen atoms, 25 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 62 bonds, including 33 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds .科学的研究の応用

1. Synthesis of Bicyclic α-Amino Acids

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is used in the synthesis of bicyclic α-amino acids from L-ascorbic acid. This process involves SN2 reaction, protection of the amine as Fmoc urethane, and acid-promoted trans-acetalization, leading to compounds that can mimic proline and are suitable for solid-phase peptidomimetic chemistry (Lalli et al., 2006).

2. Solid Phase Peptide Synthesis

The compound is significant in Fmoc solid phase peptide synthesis. Advances in this methodology, including various solid supports and solvation conditions, have enabled the synthesis of biologically active peptides and small proteins. Fmoc amino acids offer unique opportunities in bioorganic chemistry due to their orthogonal scheme of operation (Fields & Noble, 2009).

3. Development of Functional Materials

Fmoc-modified amino acids, including this compound, are key in fabricating functional materials. Their self-assembly features and hydrophobicity make them suitable for applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

4. High-Performance Liquid Chromatography

This compound is also instrumental in high-performance liquid chromatography for amino acids. An improved method using Fmoc provides high throughput and greater chromatographic reproducibility, useful for protein identification and quality control (Ou et al., 1996).

5. Enantiomeric Separations in Chromatography

The Fmoc amino acids are crucial in enantiomeric separations in chromatography. Their derivatives enhance chiral selectivities and affect retention and enantiorecognition, significantly impacting the study of amino acid structures and their derivatives (Tang et al., 1996).

6. Preparation of Glycopeptide Synthesis Building Blocks

This compound aids in preparing building blocks for glycopeptide synthesis. This involves glycosylation of Fmoc amino acids for direct use in stepwise synthesis of glycopeptides, providing a method that does not require extensive experience in synthetic carbohydrate chemistry (Salvador et al., 1995).

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-23(28)16-25(14-8-2-1-3-9-15-25)26-24(29)30-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,1-3,8-9,14-17H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIACGWGSOHGIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)

![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)